2-ethyl-N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]butanamide
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Overview
Description
2-ethyl-N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]butanamide is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by its unique structure, which includes a fluorophenyl group, a quinazolinone core, and an ethylbutanamide side chain. Quinazolinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.
Attachment of the Ethylbutanamide Side Chain: The final step involves the coupling of the quinazolinone core with an ethylbutanamide derivative using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinazolinone derivatives with higher oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinazolinone derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenated benzene derivatives, nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities and properties.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other quinazolinone derivatives and related heterocyclic compounds.
Biology: It has been investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other enzymes involved in cellular signaling pathways.
Medicine: The compound shows promise as a therapeutic agent for the treatment of cancer, inflammation, and infectious diseases due to its ability to modulate biological pathways.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-ethyl-N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]butanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and modulating downstream signaling pathways. This can lead to various biological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
- 2-ethyl-N-[2-(4-fluorophenyl)ethyl]butanamide
- 4-fluorophenylacetonitrile
- N-(4-fluorophenyl)butanamide
Uniqueness
Compared to similar compounds, 2-ethyl-N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]butanamide stands out due to its unique quinazolinone core structure, which imparts distinct biological activities and properties. The presence of the fluorophenyl group enhances its binding affinity to molecular targets, while the ethylbutanamide side chain contributes to its overall stability and solubility.
Properties
Molecular Formula |
C20H22FN3O2 |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
2-ethyl-N-[7-(4-fluorophenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]butanamide |
InChI |
InChI=1S/C20H22FN3O2/c1-3-12(4-2)19(26)24-20-22-11-16-17(23-20)9-14(10-18(16)25)13-5-7-15(21)8-6-13/h5-8,11-12,14H,3-4,9-10H2,1-2H3,(H,22,23,24,26) |
InChI Key |
DTNHSVBPPGZQTA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)NC1=NC=C2C(=N1)CC(CC2=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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